Vanadium carbide (VC)

Descripción general

Descripción

Vanadium carbide is an inorganic compound with the chemical formula VC. It is known for its extreme hardness and refractory properties, making it one of the hardest metal carbides. Vanadium carbide is prevalent in vanadium metal and alloys and is of significant interest due to its unique properties and applications in various fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vanadium carbide can be synthesized through several methods:

Carbothermal Reduction: This involves heating vanadium oxides (such as vanadium pentoxide or vanadium trioxide) with carbon at high temperatures (around 1000°C).

Mechanical Alloying and Microwave Heating: A more advanced method involves mechanical alloying of vanadium oxide and carbon black, followed by microwave heating at 1100°C.

Plasma-Chemical Synthesis: This method involves vapor-gas phase deposition to obtain carbide nanopowders.

Industrial Production Methods: The industrial production of vanadium carbide typically involves the carbothermal reduction method due to its simplicity and efficiency. advancements in mechanical alloying and microwave heating are being explored for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Vanadium carbide undergoes several types of chemical reactions, including:

Oxidation: Vanadium carbide can be oxidized to form vanadium oxides.

Reduction: It can be reduced to form lower oxidation state vanadium compounds.

Substitution: Vanadium carbide can participate in substitution reactions where carbon atoms are replaced by other elements.

Common Reagents and Conditions:

Oxidation: Typically involves oxygen or air at elevated temperatures.

Reduction: Commonly involves hydrogen or other reducing agents at high temperatures.

Substitution: Involves various reagents depending on the desired substitution.

Major Products:

Oxidation: Produces vanadium oxides such as vanadium pentoxide.

Reduction: Produces lower oxidation state vanadium compounds.

Substitution: Produces substituted vanadium carbides with different properties.

Aplicaciones Científicas De Investigación

Material Properties of Vanadium Carbide

Vanadium carbide exhibits several key properties that contribute to its utility:

- Hardness : With a hardness rating of 9-9.5 on the Mohs scale, it is one of the hardest known metal carbides.

- High Melting Point : VC has a melting point of approximately 2684 °C, making it suitable for high-temperature applications.

- Chemical Inertness : This property allows VC to resist corrosion and chemical reactions in harsh environments.

Cutting Tools

Vanadium carbide is extensively used in the manufacturing of cutting tools due to its hardness and wear resistance. Common applications include:

- Drills : VC is used in drill bits to enhance durability and performance.

- End Mills : The addition of VC improves the cutting efficiency and lifespan of end mills.

- Inserts : Used in machining operations to provide superior wear resistance.

Coatings

Vanadium carbide coatings are applied to various surfaces to improve their wear resistance and thermal stability. Applications include:

- Aerospace Components : Enhancing the longevity of parts exposed to extreme conditions.

- Automotive Industry : Coatings improve the performance and durability of engine components.

Electronics

In the electronics sector, vanadium carbide is utilized for its unique electrical properties:

- Semiconductor Processing : VC contributes to the development of advanced materials for microelectronics.

- Thermal Spray Coatings : Employed in electronics for protective coatings that withstand high temperatures.

Energy Storage Applications

Vanadium carbide has shown promise in energy storage technologies, particularly in supercapacitors and batteries:

Supercapacitors

Recent research highlights the potential of vanadium carbide MXenes in supercapacitor applications due to their high conductivity and surface area:

- Conductivity : VC MXenes exhibit excellent electron transport properties, enhancing energy storage capabilities .

- Synthesis Techniques : Various methods such as electrochemical exfoliation have been explored for synthesizing vanadium carbide MXenes for supercapacitor applications .

Electrocatalysis

Vanadium carbides serve as effective electrocatalysts in hydrogen evolution reactions (HER) and oxygen evolution reactions (OER):

- Catalytic Performance : Studies indicate that vanadium carbides demonstrate excellent HER performance, comparable to platinum-based catalysts, while showing less efficiency in OER .

- First-Principles Analysis : Research has provided insights into the electronic structures and catalytic mechanisms of VC, further establishing its role as a viable catalyst .

Synthesis Techniques

The synthesis of vanadium carbide has evolved over time, with methods such as mechanical activation-assisted carbothermic reduction yielding high purity and yield:

- A study reported a yield of approximately 95% using mechanically activated mixtures at elevated temperatures .

Comparative Studies on Production Methods

Research comparing different production methods for vanadium carbide has highlighted efficiencies in synthesis techniques:

| Method | Yield (%) | Temperature (°C) | Notes |

|---|---|---|---|

| Conventional Carbothermic Reduction | Low | ~1000 | Poor yield due to thermodynamic limits |

| Mechanical Activation | 95 | 1050 | High yield with less energy consumption |

| Self-Propagating High Temperature Synthesis | Variable | 1100 - 1500 | Effective but requires careful control |

Mecanismo De Acción

The mechanism by which vanadium carbide exerts its effects is primarily through its catalytic properties. Vanadium carbide is metallic, enabling efficient electron transport from the bulk to the surface of the catalysts. This property is crucial for its performance in hydrogen evolution reactions (HER) and oxygen evolution reactions (OER). The presence of natural carbon vacancies enhances its catalytic performance by providing large surface energy, proper hydrogen adsorption energy, and low crystal formation energy .

Comparación Con Compuestos Similares

Vanadium carbide is compared with other transition metal carbides such as:

- Niobium Carbide (NbC)

- Molybdenum Carbide (MoC)

- Titanium Carbide (TiC)

Uniqueness:

- Hardness: Vanadium carbide is one of the hardest metal carbides, with a hardness of 9-9.5 Mohs .

- Catalytic Properties: It exhibits excellent catalytic performance in HER, similar to platinum, making it a cost-effective alternative .

- Applications: Its unique properties make it suitable for a wide range of applications, from industrial coatings to advanced catalysts .

Vanadium carbide stands out due to its combination of extreme hardness, excellent catalytic properties, and versatility in various applications, making it a valuable compound in both scientific research and industrial applications.

Actividad Biológica

Vanadium carbide (VC) is a notable compound within the family of transition metal carbides, exhibiting unique properties that lend it significant biological activity. This article explores the biological implications of VC, focusing on its antioxidant capabilities, potential therapeutic applications, and interactions within biological systems.

Overview of Vanadium Carbide

Vanadium carbide is a binary compound composed of vanadium and carbon, characterized by its high hardness and thermal stability. It has gained attention not only for its industrial applications but also for its potential roles in biological systems, particularly due to its ability to modulate oxidative stress and influence various biochemical pathways.

1. Antioxidant Properties

Recent studies have highlighted VC's capacity to act as an antioxidant. For instance, vanadium carbide nanosheets have demonstrated broad-spectrum antioxidant activity by scavenging reactive oxygen species (ROS) and nitrogen species. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including pulmonary fibrosis .

Table 1: Antioxidant Activities of VC Nanosheets

2. Interaction with Cellular Mechanisms

Vanadium compounds can influence cellular signaling pathways through their interactions with proteins and enzymes. For example, vanadium complexes have been shown to inhibit protein tyrosine phosphatases (PTPs), which play a critical role in cancer progression by regulating phosphorylation states of proteins involved in cell signaling . This inhibition can disrupt oncogenic signaling pathways, presenting potential therapeutic avenues for cancer treatment.

3. Effects on Lipid Peroxidation

Vanadium compounds, including VC, can induce lipid peroxidation (LPO), a process that generates reactive aldehydes and contributes to cellular damage. However, the effects are complex; while some studies report that vanadium enhances ROS production leading to oxidative damage, others indicate protective effects against oxidative stress by modulating antioxidant defenses .

Table 2: Summary of Vanadium's Effects on Lipid Peroxidation

| Effect | Mechanism | Outcome |

|---|---|---|

| Induction of LPO | Increased ROS generation | Cellular damage observed in certain conditions |

| Protective Role | Enhancement of antioxidant enzymes | Reduction in oxidative damage in other models |

Case Study 1: Cancer Therapeutics

In vitro studies have demonstrated that vanadium(III) complexes exhibit antiproliferative effects against various cancer cell lines such as MGC803 (gastric) and HepG2 (liver). These complexes induced apoptosis through caspase-mediated pathways, highlighting their potential as anticancer agents .

Case Study 2: Pulmonary Fibrosis Treatment

Research involving VC nanosheets has shown promising results in treating pulmonary fibrosis by scavenging ROS effectively. The antioxidant properties of VC were linked to a reduction in inflammation markers, suggesting its utility in managing fibrotic diseases .

Propiedades

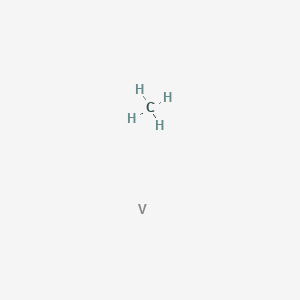

IUPAC Name |

methane;vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.V/h1H4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORXZVFEOLUTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.984 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Vanadium carbide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

11130-21-5, 12070-10-9 | |

| Record name | Vanadium carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium carbide (VC) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium carbide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium carbide (VC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.